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Executive Summary

Fibrotic diseases, characterized by the excessive accumulation of extracellular matrix, lead to
organ scarring and failure, representing a significant unmet medical need. Current therapeutic
options are limited and often only slow disease progression. Saracatinib (AZD0530), a potent
and selective dual inhibitor of Src and Bcr-Abl tyrosine kinases, originally developed for
oncology, has emerged as a promising candidate for anti-fibrotic therapy. Preclinical evidence
across multiple fibrotic disease models—including pulmonary, liver, and kidney fibrosis—
demonstrates that Saracatinib can effectively block key fibrogenic pathways, often proving
equal or superior to existing standard-of-care treatments in these models. This technical guide
synthesizes the current preclinical and clinical data on Saracatinib's efficacy in fibrotic
diseases, details its mechanism of action, provides comprehensive experimental protocols from
key studies, and outlines the ongoing clinical development.

Introduction: The Challenge of Fibrotic Diseases
and the Rationale for Src Kinase Inhibition

Fibrosis is a pathological wound-healing process that can affect virtually any organ system. The
relentless progression of fibrosis leads to the destruction of normal tissue architecture and
function, culminating in organ failure and death. Idiopathic Pulmonary Fibrosis (IPF), liver
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cirrhosis, and chronic kidney disease (CKD) are prominent examples of fibrotic conditions with
high mortality rates.[1][2]

The pathogenesis of fibrosis is complex, involving a cascade of events initiated by chronic
tissue injury. This triggers the activation of myofibroblasts, the primary cell type responsible for
the excessive deposition of collagen and other extracellular matrix (ECM) components.[3]
Several signaling pathways are dysregulated in this process, with Transforming Growth Factor-
beta (TGF-[3) being a master regulator of fibrosis.

Src family kinases (SFKs) are non-receptor tyrosine kinases that act as crucial signaling nodes,
integrating signals from various cell surface receptors, including those for TGF-B.[3][4] SFKs
are involved in regulating a wide range of cellular processes such as proliferation,
differentiation, migration, and survival—all of which are implicated in fibrosis.[5] An innovative,
disease-agnostic computational approach first identified a strong transcriptomic link between
the disease signature of IPF and the cellular effects of Saracatinib, pointing to its potential as a
therapeutic agent.[1][6] Subsequent preclinical studies have validated this prediction and
expanded its potential application to other fibrotic diseases.[1][7][8]

Mechanism of Action: How Saracatinib Disrupts
Fibrogenesis

Saracatinib exerts its anti-fibrotic effects by inhibiting Src kinase, a critical mediator in multiple
pro-fibrotic signaling cascades. Its mechanism varies slightly depending on the organ system
but converges on the downstream inhibition of myofibroblast activation and ECM deposition.

In Pulmonary Fibrosis

In the context of pulmonary fibrosis, Saracatinib has been shown to uniquely alter several key
fibrogenic pathways:

o TGF-B Signaling: Saracatinib inhibits TGF-B-induced Src kinase activation. This disrupts
downstream signaling, including the phosphorylation of Smad3, a key step in the canonical
TGF-[ pathway that leads to the transcription of fibrotic genes.[1][3]

o WNT Signaling: Transcriptomic analysis has revealed that Saracatinib uniquely alters WNT
signaling pathways, which are known to be involved in fibrosis.[1][9]
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» Epithelial-Mesenchymal Transition (EMT): Saracatinib treatment reverts gene expression
patterns associated with EMT, a process where epithelial cells acquire a mesenchymal
phenotype, contributing to the myofibroblast pool.[1][10]

e Immune Response and ECM Organization: The drug also favorably modulates gene
expression related to immune responses and the organization of the extracellular matrix.[1]
[10]

Saracatinib's mechanism in pulmonary fibrosis.

In Liver Fibrosis

In liver fibrosis models, Saracatinib's primary mechanism involves the inhibition of hepatic
stellate cell (HSC) activation, the main source of myofibroblasts in the liver.

o TGF-B/Smad3 Pathway: Saracatinib attenuates TGF-p-induced expression of Connective
Tissue Growth Factor (CTGF), a potent pro-fibrotic matricellular protein. This effect is
mediated through the downregulation of Smad3 phosphorylation.[7][11]

o HSC Activation: By blocking Src, Saracatinib directly inhibits the transdifferentiation of
quiescent HSCs into proliferative, ECM-producing myofibroblasts, as evidenced by reduced
a-smooth muscle actin (aSMA) expression.[7]
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Saracatinib's mechanism in liver fibrosis.

In Kidney Fibrosis
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In the kidney, Saracatinib targets the Wnt/(3-catenin pathway, a critical driver of renal interstitial

fibrosis.

o Fyn/B-catenin Pathway: Studies show that the Src family kinase Fyn is upregulated in fibrotic
kidney tissue. Saracatinib inhibits the Wnt/B-catenin pathway by binding to Fyn, which in turn
blocks the phosphorylation of B-catenin at tyrosine 142. This prevents its activation and
subsequent translocation to the nucleus to initiate the transcription of pro-fibrotic genes.[8]
[12]
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Saracatinib's mechanism in kidney fibrosis.
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Preclinical Evidence

Saracatinib has been rigorously tested in a variety of preclinical models, demonstrating
significant anti-fibrotic efficacy across different organs.

Pulmonary Fibrosis

Preclinical evaluation of Saracatinib for pulmonary fibrosis has been extensive, utilizing in vitro,
in vivo, and ex vivo models. In these studies, its effectiveness was consistently found to be
equal or superior to the two FDA-approved drugs for IPF, nintedanib and pirfenidone.[1][13]

Table 1: Summary of Quantitative Data from Preclinical Pulmonary Fibrosis Studies
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Model System Key Endpoint Treatment Result Citation
In Vivo Significant
) Lung Collagen o o
(Bleomycin ) Saracatinib reduction in [11[3]
(Hydroxyproline)
Model) collagen content
Fibrotic Gene Significant
Expression (a- Saracatinib reduction in [1]
SMA) MRNA levels
i Significant
In Vivo (Ad-TGF-  Lung Collagen o o
] Saracatinib reduction in [1]
B Model) (Hydroxyproline)
collagen content
Fibrotic Gene Significant
Expression Saracatinib reduction in [1]
(Collal) MRNA levels
) o Significant
Ex Vivo (PCLS, Collagen Saracatinib (0.6 o
_ N reduction in [1]
Bleomycin) Deposition UM)
collagen
) o Significant
Ex Vivo (PCLS, Collagen Saracatinib (0.6 o
- reduction in [1]
Ad-TGF-P3) Deposition HM)
collagen
In Vitro (NHLF + Smad3 o Significant
) Saracatinib o [1]
TGF-B) Phosphorylation inhibition
Inhibition of
Myofibroblast o )
Saracatinib morphological [1][3]

Differentiation

changes

Liver Fibrosis

Studies in mouse models of liver fibrosis induced by thioacetamide (TAA) have shown that

Saracatinib can prevent the progression of fibrosis.

Table 2: Summary of Quantitative Data from Preclinical Liver Fibrosis Studies
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Model System Key Endpoint Treatment Result Citation
In Vivo (TAA Collagen | mRNA o Significant
] Saracatinib ) [71[11]
Model) Expression attenuation
aSMA mRNA . Significant
) Saracatinib ) [71[11]
Expression attenuation
CTGF mRNA o Significant
) Saracatinib ] [71[11]

Expression attenuation

. Significant
Sirius Red o o

o Saracatinib reduction in [7]
Staining o
fibrotic area
In Vitro (Primary aSMA o Reduction in
) Saracatinib ) [7]
HSCs) Expression expression
In Vitro )
CTGF o Suppression of
(Hepatocytes + ) Saracatinib ) ) [71[11]
Expression induction

TGF-B)

Kidney Fibrosis

In a rat model of renal interstitial fibrosis caused by unilateral ureteral obstruction (UUO),

Saracatinib demonstrated protective effects.

Table 3: Summary of Quantitative Data from Preclinical Kidney Fibrosis Studies
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Model System Key Endpoint

Treatment Result Citation

In Vivo (UUO Rat Serum Urea

Saracatinib (Low  Significant

. . [8][12]

Model) Nitrogen & High Dose) decrease
Serum Cystatin Saracatinib (Low  Significant 81[12]
C & High Dose) decrease
Renal Interstitial Saracatinib (Low  Alleviation of B1[12]
Fibrosis & High Dose) fibrosis
[-catenin

] o Blocked
Phosphorylation Saracatinib ) [81[12]

phosphorylation

(Y142)

Clinical Development for Idiopathic Pulmonary

Fibrosis (IPF)

The strong preclinical data, particularly in pulmonary fibrosis, has led to the clinical

investigation of Saracatinib for the treatment of IPF.[13]

e Orphan Drug Designation: The U.S. Food and Drug Administration (FDA) has granted

Orphan Drug Designation for Saracatinib for the treatment of IPF.

e STOP-IPF Clinical Trial: A Phase 1b/2a clinical trial, "Saracatinib in the Treatment of
Idiopathic Pulmonary Fibrosis (STOP-IPF)" (NCT04598919), is underway.[14] This is a
double-blind, randomized, placebo-controlled, multi-center trial designed to evaluate the

safety, tolerability, pharmacokinetics, and pharmacodynamics of Saracatinib in patients with

IPF.[14][15]

Table 4: STOP-IPF Clinical Trial (NCT04598919) Details
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Parameter Details

Phase Phase 1b/2a

Status Active, not recruiting

Participants 100 subjects with IPF

Intervention Saracatinib 125 mg once daily vs. Placebo
Duration 24 weeks of treatment

Primary Objectives Evaluate safety and tolerability

o Identify biomarkers of Src kinase activity and
Secondary Obijectives i ) o ]
fibrogenesis; Explore early indicators of efficacy

Detailed Experimental Protocols

This section provides a detailed overview of the key methodologies used in the preclinical
evaluation of Saracatinib.

Vi Mo

Click to download full resolution via product page

Workflow of preclinical evaluation of Saracatinib.

In Vivo Animal Models of Fibrosis

e Bleomycin-Induced Pulmonary Fibrosis (Mouse):
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o Animals: C57BL/6 mice are commonly used due to their susceptibility to bleomycin-
induced fibrosis.[8]

o Induction: A single dose of bleomycin sulfate (e.g., 1.5 - 3 mg/kg) in sterile saline is
administered via oropharyngeal aspiration or intratracheal instillation to anesthetized mice.
[1][8][13] Control animals receive saline only.

o Treatment: Saracatinib, nintedanib, pirfenidone, or a vehicle control is administered daily
via oral gavage, typically starting several days after bleomycin administration (therapeutic
protocol, e.g., days 10-27).[13]

o Analysis: At the end of the study period (e.g., Day 28), mice are euthanized. Lungs are
harvested for analysis. One lobe is often fixed in formalin for histological staining (H&E
and Masson's Trichrome), while the remaining lobes are snap-frozen for biochemical
assays.[3][7]

e Adenovirus-TGF-f3 (Ad-TGF-B) Pulmonary Fibrosis Model (Mouse):

o Induction: An adenovirus vector expressing active TGF-3 is administered intratracheally to
induce fibrosis.[1]

o Protocol: Treatment and analysis protocols are similar to the bleomycin model.
e Thioacetamide (TAA)-Induced Liver Fibrosis (Mouse):

o Induction: Liver fibrosis is induced by intraperitoneal injection of TAA (e.g., 100-200 mg/kg)
three times a week for several weeks.[7]

o Treatment: Saracatinib or vehicle is administered concurrently with TAA injections.

o Analysis: Liver tissues are harvested for histology (Sirius Red staining for collagen), gPCR
for fibrotic markers (Collagen I, aSMA, CTGF), and Western blotting.[7]

o Unilateral Ureteral Obstruction (UUO) Kidney Fibrosis (Rat):

o Induction: Under anesthesia, the left ureter is ligated at two points and cut between the
ligatures to induce obstructive nephropathy and subsequent interstitial fibrosis.[8]
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o Treatment: Saracatinib (low and high doses) or vehicle is administered daily by gavage for
a period (e.g., two weeks).[8]

o Analysis: Blood is collected for serum markers (urea nitrogen, cystatin C). Kidneys are
harvested for histology and molecular analysis of the Wnt/B-catenin pathway.[8][12]

Ex Vivo Precision-Cut Lung Slices (PCLS)

o Tissue Source: Lungs are obtained from mice previously treated in in vivo models (e.g.,
bleomycin day 14) or from human donor lungs/explanted IPF lungs.[1][2]

o Preparation: The lungs are inflated with low-melting-point agarose.[14] Once solidified,
cylindrical cores of tissue are prepared and sliced into thin sections (e.g., 300-500 pum) using
a vibrating microtome.[14]

o Culture and Treatment: Slices are cultured in media. Saracatinib (e.g., 0.6 uM), nintedanib (1
uM), pirfenidone (1 mM), or vehicle is added to the media.[1]

o Analysis: After a culture period (e.g., 5 days), slices are harvested for analysis of collagen
deposition (Sirius Red staining) and gene expression.[1]

Key Biochemical and Histological Assays

o Hydroxyproline Assay (Collagen Quantification):

o Principle: Hydroxyproline is an amino acid largely specific to collagen. Its quantification in
tissue hydrolysates provides a direct measure of total collagen content.[16]

o Protocol: Lung tissue is homogenized and hydrolyzed using concentrated hydrochloric
acid (e.g., 6M HCl at 110-120°C for 3-24 hours).[15][17] The hydrolysate is then assayed
colorimetrically. The hydroxyproline is oxidized, and the resulting product reacts with
Ehrlich's reagent to form a chromophore, which is measured spectrophotometrically at
~560 nm.[15]

» Western Blotting:

o Purpose: To quantify the expression levels of specific proteins (e.g., p-Src, p-Smad3, a-
SMA).
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o Protocol: Protein lysates from cells or tissues are separated by size via SDS-PAGE,
transferred to a membrane, and probed with primary antibodies specific to the target
protein, followed by a secondary antibody conjugated to a detectable enzyme (e.g., HRP).

» Histological Staining:

o Masson's Trichrome/Sirius Red: Used to visualize collagen fibers in tissue sections.
Collagen stains blue with Masson's Trichrome and red with Sirius Red, allowing for
qualitative and quantitative assessment of fibrosis.

o Immunohistochemistry (IHC): Uses antibodies to detect the location and expression of
specific proteins (e.g., a-SMA for myofibroblasts) within the tissue architecture.

Conclusion and Future Directions

Saracatinib represents a promising, mechanistically-driven therapeutic candidate for a range of
fibrotic diseases. Its identification through computational biology and subsequent validation in
robust preclinical models of pulmonary, liver, and kidney fibrosis underscores the power of drug
repurposing strategies. The drug's ability to target Src kinase, a central node in fibrotic
signaling, allows it to disrupt multiple downstream pathological processes, including the TGF-f3
and Wnt/p-catenin pathways.

Preclinical data consistently demonstrate that Saracatinib's anti-fibrotic efficacy is comparable
or superior to current approved therapies in head-to-head studies. The ongoing STOP-IPF
clinical trial will provide the first crucial human data on the safety and potential efficacy of
Saracatinib in patients. Positive results from this trial could pave the way for pivotal Phase 3
studies in IPF and potentially trigger clinical investigations into its utility for liver and kidney
fibrosis, offering new hope for patients with these debilitating and life-threatening conditions.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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